3-Chloro-5-methylthio-1,2,4-thiadiazole

Descripción general

Descripción

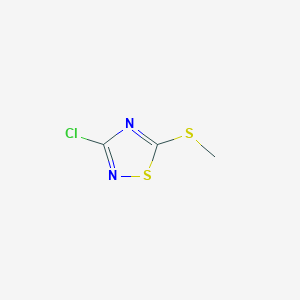

3-Chloro-5-methylthio-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C3H3ClN2S2 and a molecular weight of 166.65 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one chlorine atom attached to the ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-5-methylthio-1,2,4-thiadiazole can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichloro-1,2,4-thiadiazole with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction typically proceeds as follows:

3,5-dichloro-1,2,4-thiadiazole+sodium methylthiolate→this compound+sodium chloride

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Preparation

3-Chloro-5-methylthio-1,2,4-thiadiazole can be synthesized through the reaction of potassium methyl cyanodithioimidocarbonate with halogenating agents such as sulfuryl chloride or chlorine gas in a solvent such as chloroform or water .

Example Reaction with Sulfuryl Chloride :

The reaction is typically carried out at reduced temperatures initially, followed by a period at elevated temperatures ranging from 25°C to the boiling point of the reaction mixture.

Halogenation

3-Bromo-5-methylthio-1,2,4-thiadiazole can be chlorinated to produce 3,5-dichloro-1,2,4-thiadiazole .

This reaction is conducted in a solvent such as glacial acetic acid and water, with the introduction of chlorine gas at a controlled rate while maintaining the reaction mixture at a specific temperature, such as 60°C .

Oxidation

3-Chloro-5-(methylthio)-1,2,4-thiadiazole can undergo oxidation to form 3-chloro-5-(methylsulfinyl)-1,2,4-thiadiazole .

The reaction involves the use of an oxidizing agent like hydrogen peroxide in a solvent such as glacial acetic acid and acetic anhydride, with controlled temperature and stirring .

Reactions with Trichloromethanesulfenyl Chloride

3-Trichloromethyl-5-chloro-1,2,4-thiadiazole can be created by reacting trichloroacetamidine with trichloromethanesulfenyl chloride . This can be done in batch or continuously, with the continuous process able to be conducted at higher temperatures .

Aplicaciones Científicas De Investigación

Agrochemical Applications

Fungicidal Properties

3-Chloro-5-methylthio-1,2,4-thiadiazole exhibits potent fungicidal properties. It is effective against a range of pathogenic fungi that affect crops, including Pythium, Fusarium, Rhizoctonia, and Sclerotium. This compound functions as a soil fungicide, protecting seeds and young plants from fungal infections. Its mechanism involves disrupting fungal cell membranes and inhibiting growth by affecting cellular respiration pathways .

Nematicidal Activity

In addition to its fungicidal effects, this compound has demonstrated nematicidal properties. It acts against nematodes that threaten agricultural productivity. The efficacy of this compound as a nematicide makes it a valuable tool in crop management strategies aimed at increasing yield and sustainability .

Weed Control

The compound also serves as a herbicide, contributing to weed management in agricultural settings. Its application can reduce competition for nutrients and light between crops and weeds, thereby enhancing crop yields. The specific mode of action involves the inhibition of photosynthesis in target weed species .

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties that can be utilized in developing new pharmaceuticals. Its ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development .

Synthesis of Bioactive Compounds

This thiadiazole derivative serves as an intermediate in the synthesis of various bioactive compounds. For instance, it can be transformed into more complex structures that exhibit enhanced biological activities. The versatility in synthetic pathways allows for the development of novel therapeutic agents targeting multiple diseases .

Organic Synthesis

Building Block for Chemical Synthesis

this compound is widely used as a building block in organic synthesis. It can be employed to synthesize other thiadiazole derivatives with tailored properties for specific applications. This versatility is crucial for researchers looking to create new materials or compounds with desired functionalities .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-methylthio-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with essential enzymes and metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting key signaling pathways and proteins involved in cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-5-methylthio-1,2,4-thiadiazole

- 3-Amino-5-methylthio-1,2,4-thiadiazole

- 3-Methylthio-1,2,4-thiadiazole

- 5-Chloro-3-(methylthio)-1,2,4-thiadiazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylthio groups allows for diverse chemical modifications and functionalizations, making it a versatile compound in various research fields .

Actividad Biológica

3-Chloro-5-methylthio-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It contains a chlorinated thiadiazole ring that contributes to its reactivity and biological activity. The presence of the methylthio group enhances its interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various pathogens.

Case Study: Antibacterial Activity

In a study conducted by Aly et al., several thiadiazole derivatives were synthesized and tested for antibacterial efficacy. The results indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported at 32 μg/mL .

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Significant |

| Bacillus subtilis | 32 | Significant |

| Escherichia coli | 64 | Moderate |

Fungal Activity

The compound also demonstrated antifungal properties. In a separate evaluation of antifungal activity against Candida albicans and Aspergillus niger, it showed moderate inhibition with an MIC of 64 μg/mL against C. albicans .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. A study by Sancak et al. investigated various derivatives for cytotoxic effects on cancer cell lines including breast cancer and small cell lung cancer. The results indicated that compounds similar to this compound showed promising cytostatic effects with IC50 values ranging from 10 to 20 μM against these cell lines .

Anti-inflammatory Properties

Thiadiazoles have also been studied for their anti-inflammatory properties. In vitro assays have shown that compounds like this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of thiadiazoles are often linked to their structural features. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological efficacy. Research indicates that modifications at the C-5 position significantly influence antimicrobial and anticancer activities .

Propiedades

IUPAC Name |

3-chloro-5-methylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCVFIBEIGHQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375680 | |

| Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-90-9 | |

| Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.